REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]2[CH3:14])=[N:6][CH:7]=1.C([Li])CCC.[Cl:20][CH2:21][C:22](N(OC)C)=[O:23].Cl>CC(OC)(C)C.O>[Cl:20][CH2:21][C:22]([C:2]1[CH:7]=[N:6][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]2[CH3:14])=[CH:4][CH:3]=1)=[O:23]
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Name
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|
Quantity
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1 kg
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Type
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reactant
|
Smiles
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BrC=1C=CC(=NC1)N1C(=CC=C1C)C
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Name
|
|
Quantity
|
1.73 L
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
7.5 L
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Type
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solvent
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
|
0.65 kg
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Type
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reactant
|
Smiles
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ClCC(=O)N(C)OC
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Name
|
|
Quantity
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3 L
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Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
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5 L
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was then stirred at a temperature between −74° C. and −69° C. for a further 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added drop-wise over 1 hour
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
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maintaining the temperature between −74° C. and −69° C
|
Type
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TEMPERATURE
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Details
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maintaining the temperature between −73° C. and −67° C
|
Type
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STIRRING
|
Details
|
The resulting mixture was then stirred at temperature between −73 and −67° C. for a further 100 minutes
|
Duration
|
100 min
|
Type
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ADDITION
|
Details
|
to rise from −70° C. to 17° C. during the addition
|
Type
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STIRRING
|
Details
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the mixture was stirred
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Type
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CUSTOM
|
Details
|
to separate
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Type
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WASH
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Details
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The organic layer was washed with water (2.0 L), and aqueous NaHCO3 (0.13 Kg in 2.0 L of water) and water (2.0 L)
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Type
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CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
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ADDITION
|
Details
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IPA (1.50 L) was added to the residue
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Type
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TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
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STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
before cooling to 8-12° C. for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with IPA (2×0.1 L)
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)C=1C=NC(=CC1)N1C(=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |